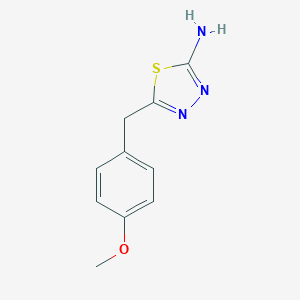

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with thiocarbohydrazide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiadiazole ring undergoes oxidation at the sulfur atom, producing sulfoxides or sulfones under controlled conditions .

Key Reagents and Conditions:

-

Hydrogen peroxide (H₂O₂): Mild oxidizing agent for sulfoxide formation.

-

m-Chloroperbenzoic acid (m-CPBA): Selective oxidant for sulfone generation under ambient conditions.

Products:

| Oxidation State | Product Structure |

|---|---|

| Sulfoxide | 5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1-oxide |

| Sulfone | 5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1,1-dioxide |

Reduction Reactions

Reduction of the thiadiazole ring modifies its aromaticity, yielding dihydrothiadiazole derivatives .

Key Reagents and Conditions:

-

Lithium aluminum hydride (LiAlH₄): Reduces the thiadiazole ring in anhydrous THF at reflux.

-

Sodium borohydride (NaBH₄): Selective reduction under milder conditions (e.g., ethanol, 60°C).

Products:

| Reducing Agent | Major Product |

|---|---|

| LiAlH₄ | 5-(4-Methoxybenzyl)-2,3-dihydro-1,3,4-thiadiazol-2-amine |

| NaBH₄ | Partially reduced thiadiazole derivatives |

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution, enabling functionalization of the thiadiazole ring .

Reaction with 2-Bromoketones

Conditions: Reflux in ethanol for 12 hours, followed by neutralization with aqueous Na₂CO₃ .

Example:

-

Reacting with 2-bromoacetophenone yields 2-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole via cyclocondensation .

Reaction with Chloroacetyl Chloride

Conditions: Anhydrous sodium acetate as a base, benzene solvent, 80°C .

Product:

-

Forms 2-chloro-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide , a precursor for further substitutions (e.g., with piperazines or thioureas) .

Electrophilic Substitution Reactions

The methoxybenzyl group undergoes electrophilic aromatic substitution (EAS) at the para position .

Key Reagents and Conditions:

-

Nitration: HNO₃/H₂SO₄ mixture at 0–5°C.

-

Halogenation: Cl₂ or Br₂ in acetic acid.

Products:

| Reaction Type | Product |

|---|---|

| Nitration | 5-(4-Methoxy-3-nitrobenzyl)-1,3,4-thiadiazol-2-amine |

| Bromination | 5-(4-Methoxy-3-bromobenzyl)-1,3,4-thiadiazol-2-amine |

Cyclocondensation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles.

Formation of Imidazo[2,1-b] thiadiazoles

Conditions: Reaction with 2-bromoketones in ethanol under reflux .

Example:

-

Reacting with 2-bromo-1-(4-chlorophenyl)ethanone produces 2-(4-chlorophenyl)-6-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole .

Alkylation and Acylation Reactions

The amine group undergoes alkylation or acylation to form derivatives with enhanced reactivity .

Key Examples:

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine |

| Alkylation | Methyl iodide | N-Methyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine |

Sulfonation Reactions

Conditions: Treatment with chlorosulfonic acid in dichloromethane at 0°C.

Product:

-

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine sulfonic acid , a precursor for further functionalization.

Aplicaciones Científicas De Investigación

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Oxadiazole Derivatives: These compounds share a similar five-membered ring structure but contain an oxygen atom instead of sulfur.

1,3,4-Thiadiazole Derivatives: Other derivatives of thiadiazole with different substituents on the ring.

Uniqueness

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity

Actividad Biológica

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in sulfuric acid at elevated temperatures (60–70°C) . This method yields the target compound effectively and allows for further modifications that can enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. The following sections detail specific studies and findings related to its cytotoxic effects against various cancer cell lines.

Anticancer Activity

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia (L1210), cervical carcinoma (HeLa), and human T-lymphocyte cells (CEM). IC50 values ranged from 0.79 to 1.6 μM , indicating potent activity .

- A structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazole scaffold could enhance cytotoxic effects. For instance, derivatives with additional aromatic substitutions showed improved potency against MCF-7 breast cancer cells .

-

Mechanisms of Action :

- The compound induces apoptosis in cancer cells through mechanisms such as phosphatidylserine externalization and activation of caspases (specifically caspase-3), which are critical markers of programmed cell death .

- Flow cytometric analyses indicated that treatment with this compound alters the Bax/Bcl-2 ratio in favor of apoptosis, further supporting its role as an anticancer agent .

Comparative Biological Activity

The following table summarizes the IC50 values for this compound compared to other related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.79 |

| This compound | CEM | 1.6 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 12.5 |

| 5-(Chlorobenzyl)-1,3,4-thiadiazole | A549 | 0.2 |

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

- Antileukemic Activity :

- In Vivo Studies :

Propiedades

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXJNPCMLREPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355423 | |

| Record name | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63617-18-5 | |

| Record name | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.